

IUPAC name 4-borono-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Carboxy-3-fluorophenylboronic acid
Cat. No.:	B055137

[Get Quote](#)

An In-depth Technical Guide to 4-Borono-2-fluorobenzoic Acid and Its Synthetic Precursor

An Important Note on Availability: Publicly available, in-depth technical information specifically for 4-borono-2-fluorobenzoic acid is limited. However, this molecule is a direct synthetic derivative of the well-documented and commercially available compound, 4-bromo-2-fluorobenzoic acid. The primary synthetic route to aryl boronic acids is through the borylation of aryl halides. Therefore, this guide will provide a comprehensive overview of 4-bromo-2-fluorobenzoic acid, including its properties, synthesis, and applications, and will feature a detailed experimental protocol for its conversion to the target 4-borono-2-fluorobenzoic acid. This approach provides the necessary context and practical information for researchers and drug development professionals.

Part 1: 4-Bromo-2-fluorobenzoic Acid

Introduction: 4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.^{[1][2]} Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate the electronic properties and bioavailability of target molecules, makes it a versatile intermediate.^{[1][3]} It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Enzalutamide and Venetoclax.^[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-fluorobenzoic acid.

Property	Value	Reference
CAS Number	112704-79-7	[5] [6]
Molecular Formula	C ₇ H ₄ BrFO ₂	[6] [7]
Molecular Weight	219.01 g/mol	[7]
Appearance	White to light yellow or pale cream crystalline powder	[2] [5] [8]
Melting Point	208-215 °C	[5] [8]
Boiling Point	289.4 °C at 760 mmHg	[5]
Density	1.789 g/cm ³	[5]
Solubility	Sparingly soluble in water, faint turbidity in methanol.	[2] [6]
SMILES	OC(=O)c1ccc(Br)cc1F	
InChI Key	ZQQSRVPOAHYHEL-UHFFFAOYSA-N	

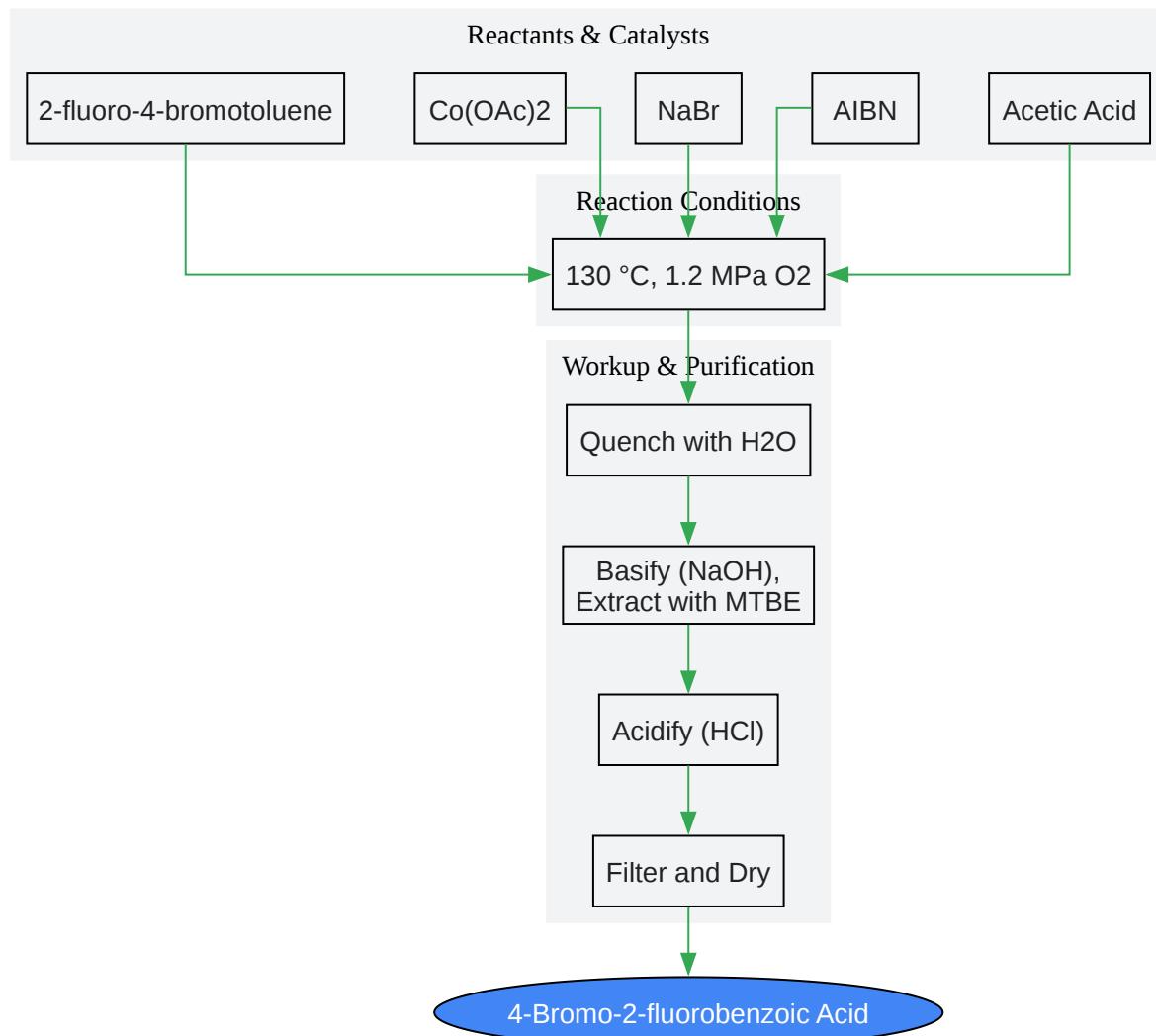
Synthesis of 4-Bromo-2-fluorobenzoic Acid

Multiple synthetic routes to 4-bromo-2-fluorobenzoic acid have been reported. A common and effective method is the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene[\[5\]](#)[\[9\]](#)

This protocol describes a green chemistry approach using oxygen as the oxidant.

Materials:


- 2-fluoro-4-bromotoluene
- Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

- Sodium bromide (NaBr)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Acetic acid (HOAc)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methyl tert-butyl ether (MTBE)
- Pressurized reaction vessel or continuous flow reactor

Procedure:

- Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-bromotoluene (1.0 eq), $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (0.049 eq), NaBr (0.033 eq), and AIBN (0.024 eq) in acetic acid.
- Reaction Conditions: Heat the mixture to 130 °C and pressurize the system with oxygen to 1.2 MPa. For a continuous flow setup, the residence time is typically around 1.5 hours.
- Workup: After the reaction is complete, transfer the mixture to a separation funnel containing purified water.
- Basification and Extraction: Adjust the pH of the aqueous solution to 12-14 using solid NaOH. Extract the aqueous phase twice with MTBE to remove organic impurities.
- Acidification and Precipitation: Acidify the aqueous phase to pH 1 with concentrated HCl. A white solid will precipitate.
- Isolation: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield 4-bromo-2-fluorobenzoic acid.

Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic Synthesis

4-Bromo-2-fluorobenzoic acid is a cornerstone intermediate for synthesizing complex molecules.^[3]

- Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with various arylboronic acids. This is fundamental for constructing the biaryl scaffolds present in many drugs.^{[4][10]}
- Pharmaceutical Intermediates: It is a documented starting material for synthesizing APIs like the prostate cancer drug Enzalutamide and the leukemia drug Venetoclax.^{[4][5]}
- Fluorinated Compounds: The fluorine atom is a bioisostere for hydrogen but can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound provides an efficient way to introduce fluorine into drug candidates.^{[1][3]}

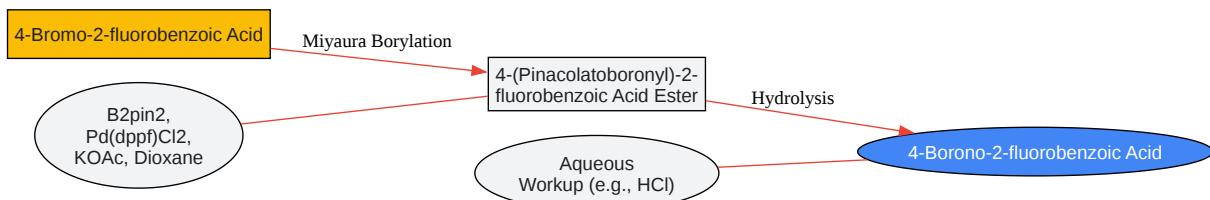
Part 2: Synthesis of 4-Borono-2-fluorobenzoic Acid

The most direct method to synthesize 4-borono-2-fluorobenzoic acid is via the Miyaura borylation of its corresponding aryl halide, 4-bromo-2-fluorobenzoic acid.

Reaction Principle: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent (like bis(pinacolato)diboron, B_2pin_2) in the presence of a base. This reaction forms a boronate ester, which can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation to Synthesize 4-borono-2-fluorobenzoic acid

Materials:

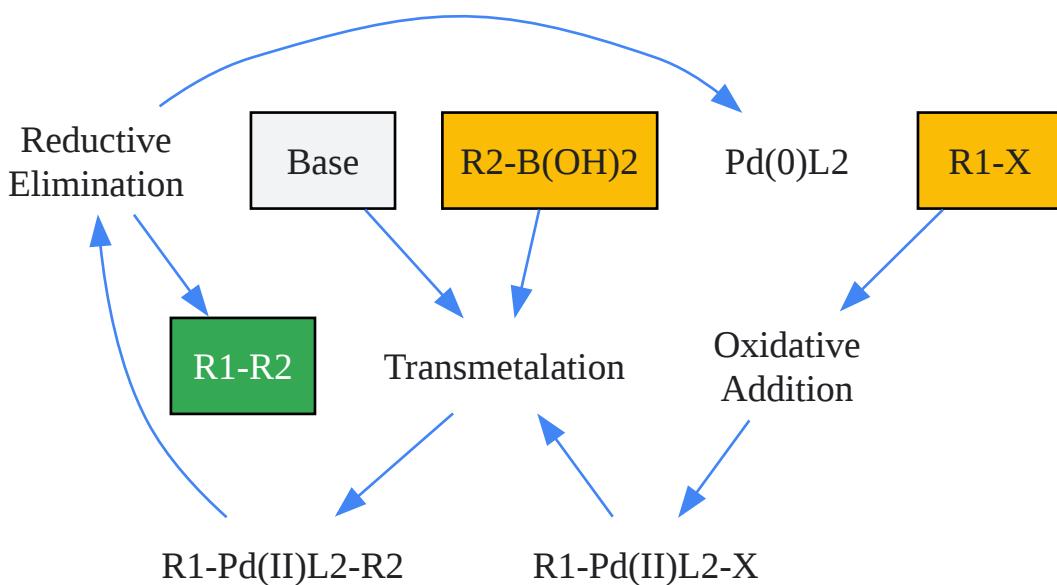

- 4-Bromo-2-fluorobenzoic acid
- Bis(pinacolato)diboron (B_2pin_2)

- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Potassium acetate (KOAc)
- Anhydrous 1,4-Dioxane
- Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and $\text{Pd}(\text{dppf})\text{Cl}_2$ (3 mol%).
- Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.
- Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed (e.g., with aqueous HCl or by transesterification with a diol followed by aqueous workup) to yield the final product, 4-borono-2-fluorobenzoic acid.

Diagram: Synthetic Pathway from Bromo to Borono Acid


[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the bromo to the borono derivative.

Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, 4-borono-2-fluorobenzoic acid becomes a valuable reagent for Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to form complex biaryl structures.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Catalytic Cycle of the Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [IUPAC name 4-borono-2-fluorobenzoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055137#iupac-name-4-borono-2-fluorobenzoic-acid\]](https://www.benchchem.com/product/b055137#iupac-name-4-borono-2-fluorobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com